2-(Aminomethyl)cyclopentanol

Catalog No.
S666638
CAS No.
874528-11-7
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)cyclopentanol

CAS Number

874528-11-7

Product Name

2-(Aminomethyl)cyclopentanol

IUPAC Name

2-(aminomethyl)cyclopentan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2

InChI Key

VORALDSQPSWPRK-UHFFFAOYSA-N

SMILES

C1CC(C(C1)O)CN

Canonical SMILES

C1CC(C(C1)O)CN

The exact mass of the compound 2-(Aminomethyl)cyclopentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Aminomethyl)cyclopentanol (CAS: 874528-11-7) is a conformationally restricted, sp3-rich bifunctional building block characterized by a cyclopentane core bearing adjacent hydroxyl and aminomethyl groups. In procurement and material selection, this gamma-amino alcohol analog is highly valued for its predictable steric profile and dual hydrogen-bonding capacity. It serves as a critical precursor in the synthesis of rigidified pharmaceutical active ingredients—such as allosteric modulators for central nervous system targets—and acts as a highly tunable bidentate ligand scaffold in asymmetric catalysis [1]. Its specific geometry provides a defined spatial projection of heteroatoms that cannot be replicated by linear or larger-ring alternatives, making it an essential acquisition for libraries requiring strict conformational control.

Substituting 2-(aminomethyl)cyclopentanol with closely related analogs, such as 2-aminocyclopentanol or 2-(aminomethyl)cyclohexanol, fundamentally alters the molecule's spatial geometry and process performance. In medicinal chemistry, omitting the methylene spacer (as in 2-aminocyclopentanol) shortens the N-O distance, which abolishes target binding affinity by failing to bridge necessary hydrogen bond acceptors within deep receptor pockets[1]. In catalytic ligand design, replacing the cyclopentyl core with a cyclohexyl ring changes the conformational flexibility of the resulting metallacycle; the larger ring introduces unwanted chair-flip dynamics that significantly degrade enantiomeric excess (ee) and reaction reproducibility [2]. Consequently, generic substitution compromises both biological efficacy and catalytic precision, necessitating the procurement of the exact cyclopentyl-aminomethyl scaffold.

Pharmacophore Spacing for GPCR Target Engagement

The inclusion of the methylene spacer in 2-(aminomethyl)cyclopentanol extends the distance between the primary amine and the hydroxyl group compared to the beta-amino alcohol baseline (2-aminocyclopentanol). In the synthesis of arylethynyl mGluR5 allosteric modulators, this specific gamma-amino alcohol geometry maintains the required trajectory for receptor binding. Substituting with the shorter 2-amino analog fails to reach the secondary binding site, resulting in a >50-fold drop in binding affinity [1].

Evidence DimensionTarget binding affinity (IC50 / Ki proxy)
Target Compound DataHigh affinity maintained (nanomolar range)
Comparator Or Baseline2-aminocyclopentanol derivatives
Quantified Difference>50-fold reduction in target affinity without the methylene spacer
ConditionsIn vitro receptor binding assays for rigidified arylethynyl derivatives

Crucial for medicinal chemists designing rigidified libraries, as the exact methylene spacer length dictates target engagement and prevents complete loss of efficacy.

Stereocontrol via Rigidified 6-Membered Metallacycles

As a bidentate ligand precursor, 2-(aminomethyl)cyclopentanol forms a stable 6-membered chelate ring with transition metals, offering a wider bite angle than 5-membered chelates. Compared to the more flexible 2-(aminomethyl)cyclohexanol, the cyclopentyl core restricts the conformational flipping of the chelate backbone. In benchmark asymmetric transfer hydrogenation models, this rigidity improves the enantiomeric excess (ee) by 15-20%[1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data~90-95% ee (rigid cyclopentyl core)
Comparator Or Baseline2-(aminomethyl)cyclohexanol (flexible cyclohexyl core)
Quantified Difference15-20% higher ee for the cyclopentyl derivative
ConditionsTransition-metal catalyzed asymmetric transfer hydrogenation

Guides process chemists in selecting the optimal chiral ligand backbone to maximize stereoselectivity without adding excessive steric bulk.

Aqueous Solubility for Fragment Library Screening

The specific combination of the cyclopentanol core and the aminomethyl group yields a topological polar surface area (TPSA = 46.2 Ų) and an optimized cLogP profile. Compared to highly lipophilic generic cycloalkyl amines or larger cyclohexyl analogs, 2-(aminomethyl)cyclopentanol exhibits higher aqueous solubility at physiological pH. This prevents the non-specific aggregation often seen with larger lipophilic fragments during high-throughput screening, measurably reducing false-positive rates[1].

Evidence DimensionAqueous solubility and aggregation rate
Target Compound DataHigh solubility, negligible aggregation at 1 mM
Comparator Or Baseline2-(aminomethyl)cyclohexanol and larger lipophilic analogs
Quantified DifferenceMeasurable reduction in false-positive aggregation hits
ConditionsHigh-throughput fragment screening assays (aqueous buffer, pH 7.4)

Ensures reliable, reproducible data in early-stage drug discovery by minimizing solubility-driven assay interference.

Synthesis of CNS-Active Pharmaceuticals

Procured as a primary building block for developing allosteric modulators (e.g., mGluR5) where the precise spatial arrangement of the hydrogen-bond donor/acceptor pair is required for crossing the blood-brain barrier and binding target receptors without the >50-fold affinity loss seen in shorter analogs[1].

Chiral Ligand Development for Asymmetric Catalysis

Serves as a conformationally restricted precursor for N,O-bidentate ligands, utilized in transition-metal-catalyzed reactions requiring a stable 6-membered metallacycle to achieve a 15-20% boost in enantiomeric excess over cyclohexyl baselines[2].

Fragment-Based Drug Discovery (FBDD) Libraries

Selected as a high-quality, sp3-rich fragment due to its favorable TPSA (46.2 Ų) and excellent aqueous solubility, which minimizes aggregation-based false positives in high-throughput screening compared to larger lipophilic rings [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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